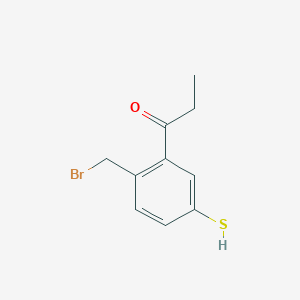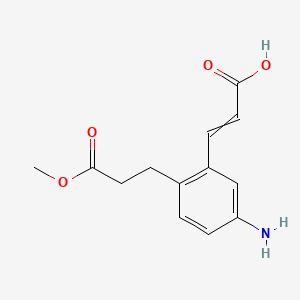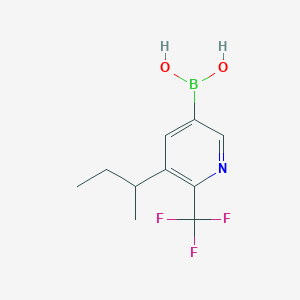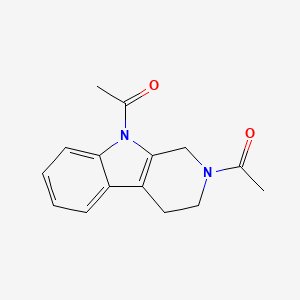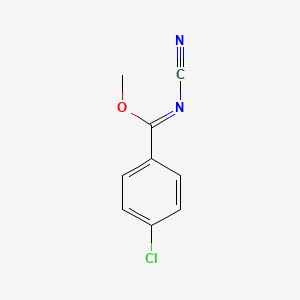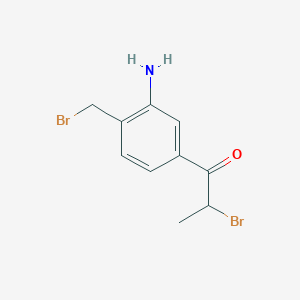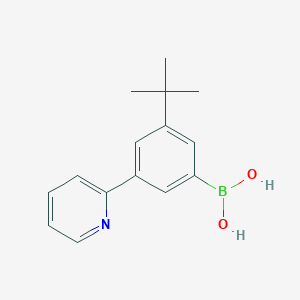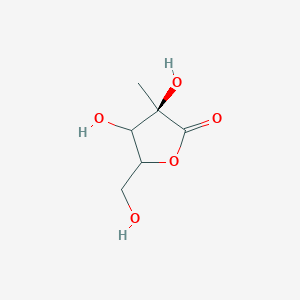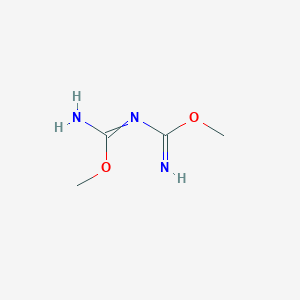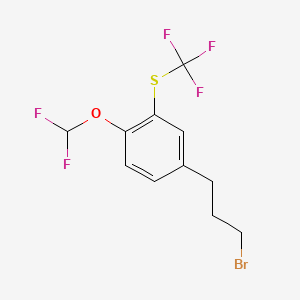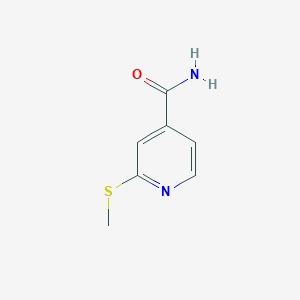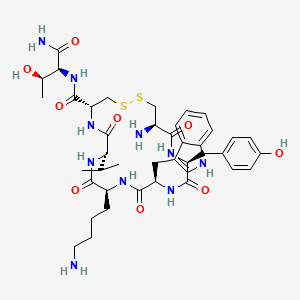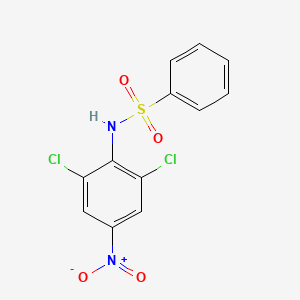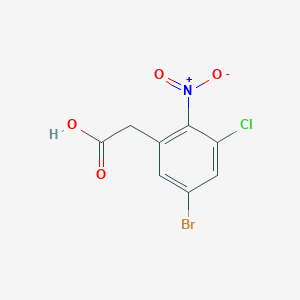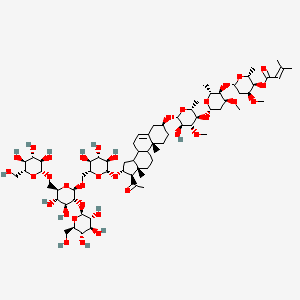
Extensumside H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
Extensumside H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reactions facilitated by catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Extensumside H is a valuable compound for scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the structure-activity relationships of organic molecules. In biology, it serves as a tool for investigating cellular processes and molecular interactions. In medicine, this compound has potential applications in drug discovery and development, particularly for its bioactive properties. Industrially, it can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Extensumside H involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Extensumside H is similar to other plant-derived sweeteners and glycosides, such as mogrosides and stevia glycosides . These compounds share structural similarities and are often used as natural sweeteners. this compound is unique in its specific molecular structure and bioactive properties, which differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C71H114O34 |
|---|---|
Peso molecular |
1511.6 g/mol |
Nombre IUPAC |
[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-6-[(2R,3R,4R,5R,6R)-6-[[(3S,10R,13S,16R,17R)-17-acetyl-16-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C71H114O34/c1-27(2)18-44(75)102-60-29(4)93-45(21-38(60)88-9)103-61-30(5)94-46(22-39(61)89-10)104-62-31(6)95-68(59(87)63(62)90-11)96-33-14-16-70(7)32(19-33)12-13-34-35(70)15-17-71(8)36(34)20-37(47(71)28(3)74)97-66-57(85)54(82)50(78)42(100-66)26-92-69-64(105-67-58(86)53(81)49(77)41(24-73)99-67)55(83)51(79)43(101-69)25-91-65-56(84)52(80)48(76)40(23-72)98-65/h12,18,29-31,33-43,45-69,72-73,76-87H,13-17,19-26H2,1-11H3/t29-,30-,31-,33+,34?,35?,36?,37-,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-,49-,50-,51-,52+,53+,54+,55+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67+,68+,69-,70+,71+/m1/s1 |
Clave InChI |
FLDGMSWQPUJZSM-MDGJLYQASA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H]([C@@H](CC6C5CC=C4C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C(=O)C)C)C)C)OC)O[C@H]1C[C@@H]([C@@H]([C@H](O1)C)OC(=O)C=C(C)C)OC |
SMILES canónico |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC(C6C(=O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)C)C)OC)OC1CC(C(C(O1)C)OC(=O)C=C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


